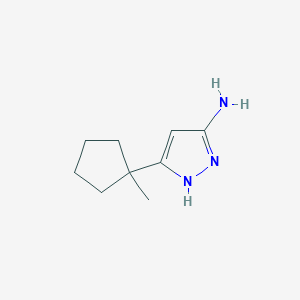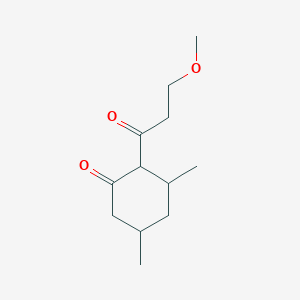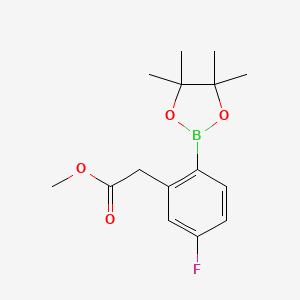
4-Fluoro-2-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boron atom within a dioxaborolane ring, which is attached to a fluorinated phenyl group and an acetate moiety. The presence of the boron atom makes it a valuable intermediate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate typically involves a multi-step process. One common method includes the following steps:
Borylation Reaction: The starting material, 5-fluoro-2-iodophenyl acetate, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This step introduces the boron-containing dioxaborolane ring.
Esterification: The resulting boronic acid intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product, methyl 2-[5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 2-[5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding borane.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
科学的研究の応用
Methyl 2-[5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs, especially those targeting cancer and infectious diseases.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of methyl 2-[5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process results in the formation of a new carbon-carbon bond, which is crucial in the synthesis of various organic compounds.
類似化合物との比較
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl (pyrrolidin-1-yl)methanone
Uniqueness
Methyl 2-[5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is unique due to its specific substitution pattern on the phenyl ring, which includes a fluorine atom and an acetate group. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
特性
分子式 |
C15H20BFO4 |
|---|---|
分子量 |
294.13 g/mol |
IUPAC名 |
methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
InChI |
InChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)12-7-6-11(17)8-10(12)9-13(18)19-5/h6-8H,9H2,1-5H3 |
InChIキー |
RMSYDQDLEYIWNB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluoro-6-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13475864.png)

![2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13475870.png)
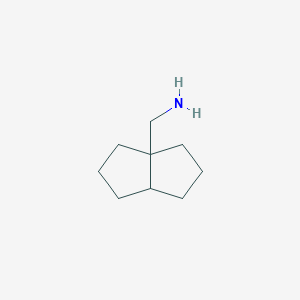

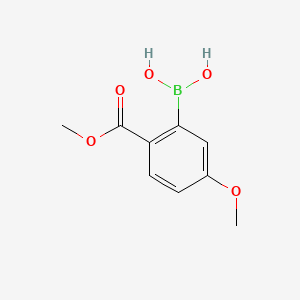



![1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride](/img/structure/B13475912.png)
![4-chloro-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13475933.png)
![Benzyl 1-(hydroxymethyl)-5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13475936.png)
